molecular formula C9H6N2OS B049272 2-Cyano-6-methoxybenzothiazole CAS No. 943-03-3

2-Cyano-6-methoxybenzothiazole

Cat. No.: B049272
CAS No.: 943-03-3
M. Wt: 190.22 g/mol
InChI Key: DEWDWBYQOFXKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-methoxybenzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other functional groups.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various benzothiazole derivatives, which are useful in different scientific and industrial applications .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-benzothiazolecarbonitrile: Similar in structure but lacks the cyano group.

    6-Hydroxybenzothiazole-2-carbonitrile: Contains a hydroxyl group instead of a methoxy group.

    2-Chloro-6-nitrobenzothiazole: Contains a nitro group and a chlorine atom instead of a cyano group.

Uniqueness

2-Cyano-6-methoxybenzothiazole is unique due to its specific combination of a cyano group and a methoxy group on the benzothiazole ring. This unique structure makes it particularly useful as an intermediate in the synthesis of firefly luciferin and other biologically active compounds .

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWDWBYQOFXKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321545
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-03-3
Record name 943-03-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377382
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Cyano-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00321545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-6-methoxy benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-methoxybenzo[d]thiazol-2-amine (9 g, 50 mmol) was reacted with CuCN (8.96 g, 100 mmol) according to the procedure as described in Example 61, Step A to give the title compound as a white solid (2.1 g, 22%). The compound was characterized by the following spectroscopic data:
Quantity
9 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
8.96 g
Type
reactant
Reaction Step One
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Cyano-6-methoxybenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Cyano-6-methoxybenzothiazole
Reactant of Route 4
Reactant of Route 4
2-Cyano-6-methoxybenzothiazole
Reactant of Route 5
2-Cyano-6-methoxybenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Cyano-6-methoxybenzothiazole
Customer
Q & A

Q1: What is the significance of 2-Cyano-6-methoxybenzothiazole in bioluminescence research?

A1: this compound serves as a crucial precursor in the synthesis of firefly luciferin. [, , ] Firefly luciferin is a natural compound responsible for the bioluminescence observed in fireflies, making its synthetic production highly valuable for various biological and biochemical applications. []

Q2: Can you describe an efficient synthetic route for producing this compound?

A2: A highly effective method involves the Sandmeyer cyanation reaction using commercially available 2-amino-6-methoxybenzothiazole. [, ] This approach offers a convenient one-step synthesis. Alternatively, a Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole using K4[Fe(CN)6] as the cyanide source and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as the catalyst has proven successful. [] This method is scalable and can be implemented with operational ease.

Q3: How does this compound contribute to understanding cellular communication?

A3: Researchers have developed artificial cells (ACs) capable of "eavesdropping" on HepG2 cells (a human liver cancer cell line) by utilizing this compound. [] The HepG2 cells convert this compound into 2-cyano-6-hydroxybenzothiazole, which is released extracellularly. This molecule reacts with a signal sent by the ACs (d-cysteine) to form d-luciferin, which the ACs detect through luminescence. This interaction provides insights into the activity of cytochrome P450 1A2 (CYP1A2) in HepG2 cells, demonstrating the potential for studying intercellular signaling. []

Q4: Have there been any computational studies on the structure of this compound?

A4: Yes, density functional theory (DFT) calculations, specifically using the B3LYP/6-311++G(d, p) method, have been employed to determine the most stable conformation of this compound. [] Computational studies have also been conducted on 2-cyano-6-hydroxybenzothiazole, a related compound derived from this compound. [] These studies provided insights into the optimized geometry, electronic absorption bands, and 1H NMR chemical shifts, demonstrating the value of computational chemistry in understanding the properties of these compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.